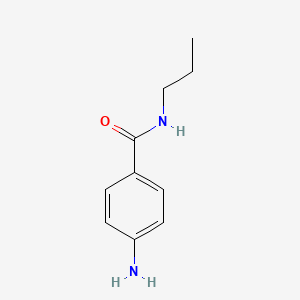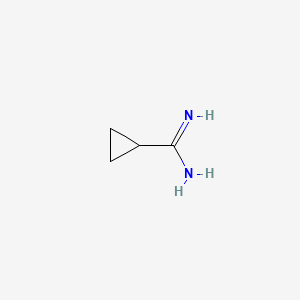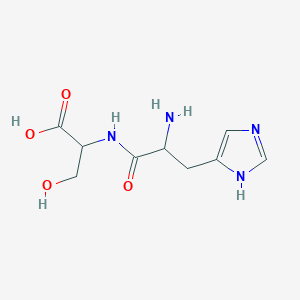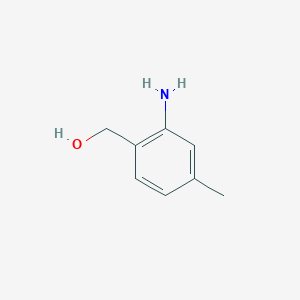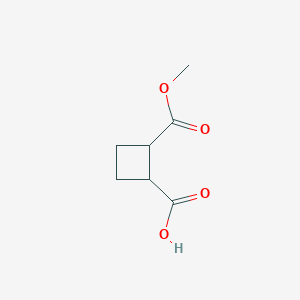
2-(Methoxycarbonyl)cyclobutanecarboxylic acid
Übersicht
Beschreibung
2-(Methoxycarbonyl)cyclobutanecarboxylic acid is a chemical compound with the molecular formula C7H10O4 . It is a derivative of cyclobutanecarboxylic acid, which is an organic compound with the formula C4H7CO2H . The compound is used in various chemical reactions and has a molecular weight of 158.15 .
Molecular Structure Analysis
The molecular structure of 2-(Methoxycarbonyl)cyclobutanecarboxylic acid consists of a cyclobutane ring with a carboxylic acid group and a methoxycarbonyl group attached to it . The InChI code for the compound is 1S/C7H10O4/c1-11-7(10)5-3-2-4(5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9) .Physical And Chemical Properties Analysis
2-(Methoxycarbonyl)cyclobutanecarboxylic acid is a liquid at room temperature . It has a molecular weight of 158.15 . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Synthesis of β-Dipeptides
2-(Methoxycarbonyl)cyclobutanecarboxylic acid plays a role in the synthesis of β-amino acid derivatives. Izquierdo et al. (2002) describe its use in creating methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate, a key component in synthesizing enantiomeric and diastereomeric bis(cyclobutane) β-dipeptides. This research highlights the compound's utility in producing diverse β-amino acid oligomers (Izquierdo et al., 2002).
Synthesis of δ-Lactones
Shimada et al. (1993) explored the compound's application in synthesizing cis-4,5-substituted δ-lactones. They demonstrated that 2-methoxy-2-(trimethylsiloxy)cyclobutanecarboxylic esters react with aldehydes in the presence of a Lewis acid, leading to δ-lactones with high diastereoselectivity (Shimada et al., 1993).
Crystal Structure Studies
Onofrio et al. (2006) studied the crystal structure of N-(2-carboxybenzoyl)-L-leucine methyl ester, which relates to the systematic name of 2-(methoxycarbonyl)cyclobutanecarboxylic acid. Their findings highlight differences in dihedral angles between molecular components, revealing insights into the compound's structural properties (Onofrio et al., 2006).
Phenanthrene Derivatives
Abdel‐Wahhab et al. (1968) investigated the cyclisation of 3-methoxycarbonyl-cis-4-(1- and 2-naphthyl)but-3-enoic acids into phenanthrene derivatives. This study presents an application of related compounds in synthesizing complex organic structures, contributing to our understanding of organic synthesis pathways (Abdel‐Wahhab et al., 1968).
Structure and Conformation Studies
Reisner et al. (1983) determined the structure of cis-2-phenylcyclobutanecarboxylic acid, which shares similarities with 2-(methoxycarbonyl)cyclobutanecarboxylic acid. Their work contributes to a broader understanding of the physical and chemical properties of cyclobutanecarboxylic acid derivatives (Reisner et al., 1983).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has been given the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, H335 . Precautionary statements include P233, P261, P264, P271, P280, P302, P304, P305, P312, P338, P340, P351, P352, P362, P403 .
Eigenschaften
IUPAC Name |
2-methoxycarbonylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-11-7(10)5-3-2-4(5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSMGFKPSMYVFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70300100 | |
| Record name | 2-(methoxycarbonyl)cyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70300100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxycarbonyl)cyclobutanecarboxylic acid | |
CAS RN |
31420-52-7 | |
| Record name | NSC134896 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134896 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(methoxycarbonyl)cyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70300100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




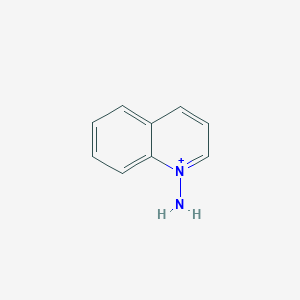


![10H-Benzo[b][1,8]naphthyridin-5-one](/img/structure/B1267681.png)
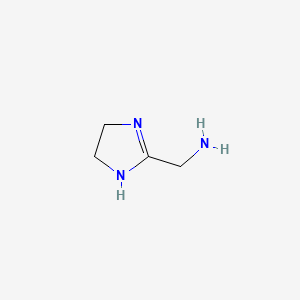
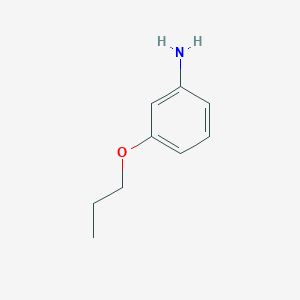
![4-amino-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B1267690.png)
